molecular formula C6H4BrClO2 B159857 1,3-Benzenediol, 4-bromo-6-chloro- CAS No. 126521-73-1

1,3-Benzenediol, 4-bromo-6-chloro-

Cat. No. B159857
M. Wt: 223.45 g/mol
InChI Key: YZRHGWRGIIGQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzenediol, 4-bromo-6-chloro-, also known as Bromochlorosalicylanilide (BCSA), is a chemical compound that has been widely used in scientific research for its unique properties. BCSA is a halogenated salicylanilide derivative that has been shown to possess antimicrobial, antifungal, and antiviral properties.

Mechanism Of Action

The mechanism of action of BCSA is not fully understood. However, it is believed that BCSA exerts its antimicrobial, antifungal, and antiviral effects by inhibiting the synthesis of nucleic acids and proteins in microorganisms. BCSA has been shown to disrupt the cell membrane of bacteria, leading to cell death. It has also been shown to inhibit the growth of fungi by interfering with the synthesis of ergosterol, a key component of fungal cell membranes.

Biochemical And Physiological Effects

BCSA has been shown to have low toxicity and is generally well-tolerated. In animal studies, BCSA has been shown to have no significant effects on body weight, organ weight, or blood chemistry. However, long-term studies are needed to fully understand the biochemical and physiological effects of BCSA.

Advantages And Limitations For Lab Experiments

One of the main advantages of BCSA is its broad-spectrum antimicrobial, antifungal, and antiviral activity. It has been shown to be effective against a wide range of microorganisms, making it a valuable tool in scientific research. However, BCSA can be difficult to synthesize and purify, which can limit its use in some experiments. In addition, BCSA can be sensitive to light and air, which can affect its stability over time.

Future Directions

There are several future directions for the study of BCSA. One area of research is the development of new antibiotics, antifungal agents, and antiviral drugs based on the structure of BCSA. Another area of research is the study of the mechanism of action of BCSA, which could lead to the development of new treatments for microbial infections. Additionally, the use of BCSA in combination with other antimicrobial agents could lead to the development of more effective treatments for microbial infections.

Synthesis Methods

The synthesis of BCSA involves the reaction of 4-bromo-6-chloro-1,3-benzenediol with aniline in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BCSA. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

BCSA has been extensively studied for its antimicrobial, antifungal, and antiviral properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. BCSA has been used in the development of new antibiotics, antifungal agents, and antiviral drugs. It has also been used in the treatment of skin diseases, such as acne and fungal infections.

properties

CAS RN

126521-73-1

Product Name

1,3-Benzenediol, 4-bromo-6-chloro-

Molecular Formula

C6H4BrClO2

Molecular Weight

223.45 g/mol

IUPAC Name

4-bromo-6-chlorobenzene-1,3-diol

InChI

InChI=1S/C6H4BrClO2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H

InChI Key

YZRHGWRGIIGQDK-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1O)Br)Cl)O

Canonical SMILES

C1=C(C(=CC(=C1O)Br)Cl)O

synonyms

1,3-BENZENEDIOL, 4-BROMO-6-CHLORO-

Origin of Product

United States

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